

Application Note: Mass Spectrometry

Fragmentation Analysis of 4-Propylheptane

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Compound of Interest

Compound Name: 4-Propylheptane

Cat. No.: B1618057

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Introduction

4-Propylheptane (C₁₀H₂₂) is a branched-chain alkane. Understanding its fragmentation pattern under electron ionization mass spectrometry (EI-MS) is crucial for its identification and characterization in various matrices. Branched alkanes exhibit characteristic fragmentation pathways, primarily cleaving at branching points to form stable carbocations.^[1] This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of **4-propylheptane**, a representative experimental protocol for its analysis, and a visual representation of its fragmentation logic.

Data Presentation: Fragmentation Pattern of 4-Propylheptane

The mass spectrum of **4-propylheptane** is characterized by a series of fragment ions, with the molecular ion peak being weak or absent, a common feature for highly branched alkanes.^[1] The fragmentation is dominated by cleavage at the tertiary carbon (C4), leading to the formation of more stable secondary carbocations. The most abundant fragments arise from the loss of alkyl radicals from the parent molecule.

Table 1: Prominent Fragment Ions in the Mass Spectrum of **4-Propylheptane**

m/z	Proposed Fragment Ion	Relative Abundance (%)
29	[C ₂ H ₅] ⁺	35
43	[C ₃ H ₇] ⁺	100
57	[C ₄ H ₉] ⁺	85
71	[C ₅ H ₁₁] ⁺	40
99	[C ₇ H ₁₅] ⁺	5
142	[C ₁₀ H ₂₂] ⁺ • (Molecular Ion)	<1

Note: Relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

This section outlines a standard protocol for the analysis of **4-propylheptane** using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

- Prepare a stock solution of **4-propylheptane** at a concentration of 1 mg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.
- Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
- Transfer the final dilution to a 2 mL glass autosampler vial.

2. Gas Chromatography (GC) Conditions

- Injector: Split/Splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μ m film thickness DB-5ms or equivalent.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
 - Final hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: Scan from m/z 20 to 200.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

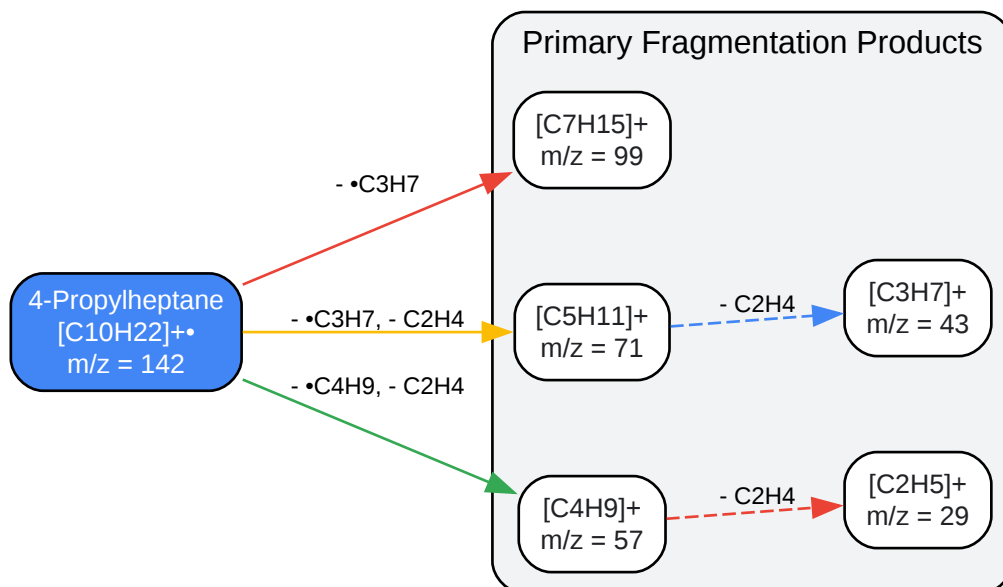
4. Data Analysis

- Acquire the total ion chromatogram (TIC) to determine the retention time of **4-propylheptane**.
- Extract the mass spectrum corresponding to the chromatographic peak of **4-propylheptane**.
- Identify the characteristic fragment ions and compare their relative abundances to a reference spectrum, such as the one provided by the NIST Mass Spectrometry Data Center.

[2]

Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathways of **4-propylheptane** upon electron ionization.



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Caption: Fragmentation of **4-Propylheptane**

This diagram illustrates the major fragmentation pathways of the **4-propylheptane** molecular ion. The initial cleavage at the branched carbon atom (C4) leads to the formation of various carbocation fragments through the loss of alkyl radicals and subsequent neutral losses.

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References

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- 2. Heptane, 4-propyl- [webbook.nist.gov]

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